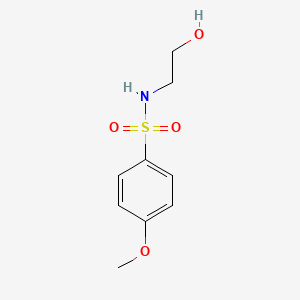

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Beschreibung

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a hydroxyethyl group

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDZXYVCKKXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The sulfonamide bond forms via the attack of the primary amine group of 2-aminoethanol on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is critical for scavenging HCl, shifting the equilibrium toward product formation. The stoichiometric ratio of 4-methoxybenzenesulfonyl chloride to 2-aminoethanol typically ranges from 1:1 to 1:1.2 to ensure complete conversion of the amine.

Standard Protocol

A representative procedure involves dissolving 4-methoxybenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) under nitrogen. 2-Aminoethanol (1.1 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 75–85% pure sulfonamide.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DCM and tetrahydrofuran (THF) favor higher yields (80–90%) compared to nonpolar solvents. Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk side reactions, such as sulfonate ester formation from the hydroxyl group. Controlled cooling (0–10°C) minimizes byproducts, as evidenced by HPLC purity >98%.

Protecting Group Strategies

To prevent hydroxyl group interference, temporary protection of 2-aminoethanol’s -OH as a tert-butyldimethylsilyl (TBDMS) ether has been explored. After sulfonamide formation, the TBDMS group is cleaved with tetrabutylammonium fluoride (TBAF), achieving 88% yield with 99.2% purity. However, this adds synthetic steps, making it less industrially favorable.

Large-Scale Industrial Synthesis

Patent WO2012101648A1 details a scalable process for related benzenesulfonamides, adaptable to this compound. Key steps include:

- Reactor Setup : Charging 4-methoxybenzenesulfonyl chloride (22.0 kg) and 2-aminoethanol (12.5 kg) in toluene.

- Base Addition : Introducing N,N-diisopropylethylamine (22 kg) to maintain pH >10.

- Reaction Conditions : Heating to 70–75°C for 3 hours, followed by cooling and aqueous workup.

- Purification : Extracting with toluene, distilling solvents, and recrystallizing from acetone/water.

This method achieves 90–92% yield with HPLC purity ≥99% and chiral purity ≥99.8%.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. A validated method uses a Lichrospher® silica column (250 × 4.0 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention times for the target compound and impurities are calibrated against reference standards.

Spectroscopic Confirmation

- NMR : 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.72 (t, J = 5.6 Hz, 1H, -OH), 3.81 (s, 3H, -OCH3), 3.45 (q, J = 6.0 Hz, 2H, -CH2OH), 2.95 (t, J = 6.0 Hz, 2H, -SO2NCH2).

- IR : Strong bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scale | Key Advantage |

|---|---|---|---|---|

| Classical (DCM/TEA) | 75–85 | 98–99 | Lab-scale | Simplicity, low cost |

| Protected Amine | 88 | 99.2 | Lab-scale | Minimizes side reactions |

| Industrial (Patent) | 90–92 | 99.5 | Multi-kilogram | Scalability, high purity |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines, alcohols

Substitution: N-substituted sulfonamides

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has been investigated as a lead compound in drug development targeting various diseases, particularly inflammatory conditions and cancer. The compound's ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related sulfonamides has revealed that modifications to the chemical structure can enhance potency and selectivity against specific biological targets. For instance, compounds derived from this compound have shown promising results against human lipoxygenases, which are implicated in inflammation and cancer progression .

Neurobiology

In neurobiological research, this compound has been utilized to study synaptic plasticity and receptor modulation. It has been shown to affect calcium/calmodulin-dependent protein kinase II (CaMKII) activity, which is essential for synaptic incorporation of AMPA receptors in response to neurotransmitter stimulation .

Case Studies

- Dopamine Receptor Modulation : In studies involving dopamine receptor stimulation, this compound was used to investigate its effects on AMPA receptor surface expression in neurons. The findings indicated that this compound could modulate synaptic plasticity through CaMKII activation .

- Integrin-Mediated Spine Plasticity : The compound has also been applied in experiments examining integrin control over dendritic spine remodeling in hippocampal neurons, highlighting its role in neuroplasticity .

Chemical Research

This compound is being explored for its reactivity in various chemical processes. Its unique functional groups allow for diverse interactions in organic synthesis, making it valuable for developing new synthetic methodologies.

Synthetic Applications

The compound can serve as a precursor or intermediate in synthesizing more complex molecules. Its reactivity can be tailored through modifications to enhance yield and purity during synthesis.

Data Table: Comparison of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains hydroxyethyl and methoxy groups; versatile | Anti-inflammatory drug development |

| N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide | Chlorine substitution alters electronic properties | Potential cancer therapeutic |

| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | Nitro group introduces different reactivity | Investigated for anti-cancer effects |

Wirkmechanismus

The mechanism of action of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- N-(2-hydroxyethyl)benzenesulfonamide

- N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide

- N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Comparison: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications.

Biologische Aktivität

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, commonly referred to as KN-93, is a compound that has garnered attention due to its biological activity, particularly in the context of enzyme inhibition and neuronal signaling. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

The primary mechanism of action for this compound involves its ability to inhibit the activity of calcium/calmodulin-dependent protein kinase II (CaMKII). This inhibition occurs because the sulfonamide moiety can mimic natural substrates, allowing the compound to bind effectively to the active sites of target enzymes. The inhibition of CaMKII disrupts various biochemical pathways that are crucial for neuronal function and other cellular processes .

Key Targets

- α-CaMKII : This is a major target in neurons, where its inhibition can significantly affect neuronal activity and plasticity .

- Ion Transport Mechanisms : The compound has been shown to influence ion transport in renal cells by modulating the activity of sodium chloride co-transporters under hypoxic conditions .

Biological Activity and Therapeutic Implications

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Neuroprotective Effects : By inhibiting CaMKII, KN-93 can potentially protect neurons from excitotoxicity and apoptosis, which are often implicated in neurodegenerative diseases .

- Cardiovascular Applications : Research indicates that CaMKII plays a role in cardiac function, and its inhibition may help manage conditions like heart failure by preventing pathological calcium handling .

Case Studies and Research Findings

Recent studies have provided insights into the effects of this compound across different biological contexts:

- Neuronal Activity Modulation :

- Cardiac Function :

- Renal Function Under Hypoxia :

Summary Table of Biological Activities

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of CaMKII | Mimics natural substrates to inhibit enzyme activity | Neuroprotection, cardiac health |

| Modulation of ion transport | Affects sodium chloride co-transporter activity | Renal function improvement |

| Alteration of calcium dynamics | Influences neuronal signaling pathways | Potential treatment for neurodegenerative diseases |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide and its derivatives?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, KN-93 phosphate (a derivative) is prepared by reacting 4-methoxybenzenesulfonyl chloride with N-(2-hydroxyethyl)-substituted intermediates under controlled pH and temperature. Phosphate groups are introduced using phosphoric acid in anhydrous conditions .

- Key Considerations : Purification via column chromatography (silica gel, methanol/dichloromethane eluent) and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) are critical to confirm purity and structural fidelity.

Q. How is the structural integrity of this compound confirmed in synthesized compounds?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, related sulfonamide derivatives exhibit planar sulfonamide groups with characteristic bond lengths (S–N: ~1.63 Å, S–O: ~1.43 Å) .

- Validation Tools : WinGX and ORTEP for Windows are used to analyze anisotropic displacement parameters and generate publication-quality ellipsoid diagrams .

Q. What initial biological screening methods are used to evaluate the bioactivity of this compound?

- Methodology : Cell-based assays (e.g., COMPARE analysis with 39 human cancer cell lines) assess antiproliferative effects. Flow cytometry evaluates cell cycle disruption (e.g., G1/S arrest). KN-93’s CaMK II inhibition is tested via kinase activity assays using -ATP incorporation .

- Dose Optimization : IC values are determined using dose-response curves (1–100 μM), accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzyme inhibition data across studies involving this compound?

- Methodology : Discrepancies in IC values (e.g., CaMK II inhibition ranging from 0.5–5 μM) are addressed by standardizing assay conditions (e.g., ATP concentration, buffer pH). Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides kinetic binding data independent of enzymatic activity .

- Case Study : Variability in KN-93’s efficacy in neuronal vs. cardiac cells is attributed to tissue-specific CaMK II isoforms, resolved via isoform-selective knockdown studies .

Q. What strategies optimize the compound’s solubility and stability in physiological conditions for in vivo studies?

- Solubility Enhancement : Phosphate prodrug derivatives (e.g., KN-93 phosphate) improve aqueous solubility (92 mg/mL in water vs. 5 mg/mL for the free base). Co-solvents like PEG-400 or cyclodextrin inclusion complexes enhance bioavailability .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization in PBS (pH 7.4) preserves activity for long-term storage .

Q. How is computational modeling integrated with experimental data to elucidate the compound’s mechanism of action?

- Methodology : Molecular docking (AutoDock Vina) predicts binding poses in CaMK II’s ATP-binding pocket, validated by mutagenesis (e.g., Thr286Asp mutants reduce inhibition). Microarray analysis (Affymetrix GeneChip) identifies downstream gene expression changes (e.g., NF-κB pathway modulation) .

- Pharmacophore Mapping : QSAR models highlight critical substituents (e.g., 4-methoxy group’s role in hydrophobic interactions), guiding derivative design for improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.